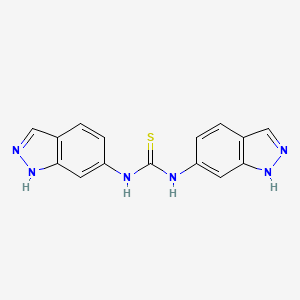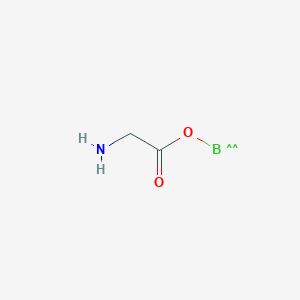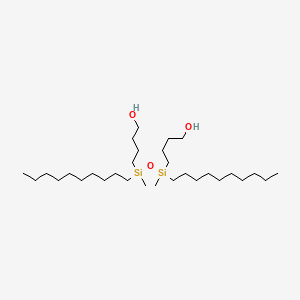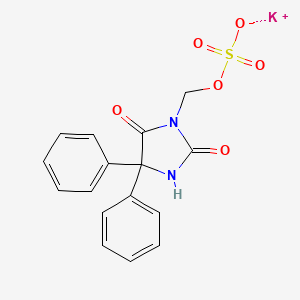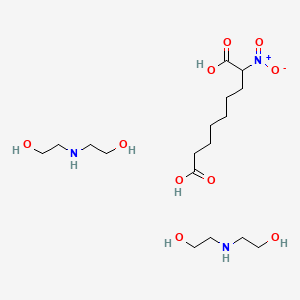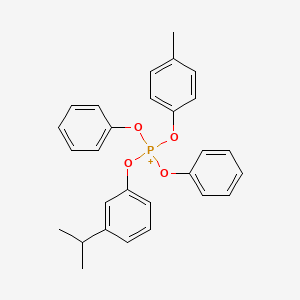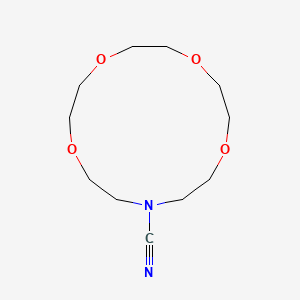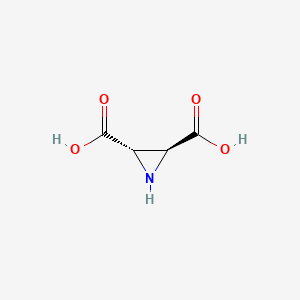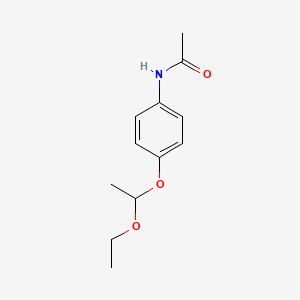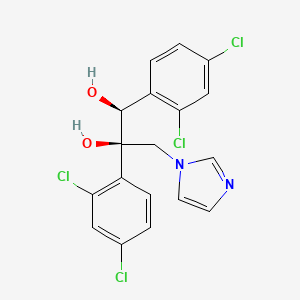
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- is a complex organic compound that features prominently in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl intermediates, followed by the introduction of the imidazole ring through nucleophilic substitution reactions. The final step often involves the stereoselective formation of the 1S,2R configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl groups and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1R,2S)-: A stereoisomer with different biological activity.
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1R,2R)-: A stereoisomer with unique chemical behavior.
Uniqueness
The uniqueness of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers.
Properties
CAS No. |
107659-66-5 |
|---|---|
Molecular Formula |
C18H14Cl4N2O2 |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
(1S,2R)-1,2-bis(2,4-dichlorophenyl)-3-imidazol-1-ylpropane-1,2-diol |
InChI |
InChI=1S/C18H14Cl4N2O2/c19-11-1-3-13(15(21)7-11)17(25)18(26,9-24-6-5-23-10-24)14-4-2-12(20)8-16(14)22/h1-8,10,17,25-26H,9H2/t17-,18-/m0/s1 |
InChI Key |
HBWJVZZCQWFPPG-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@](CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


